[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone
Description
[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a 2-furyl group. This moiety is linked via a methanone bridge to a piperazine ring, which is further substituted with a 2-methoxyphenyl group. The compound’s structural complexity arises from the integration of aromatic (quinoline, furyl, methoxyphenyl) and aliphatic (piperazine) components, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[2-(furan-2-yl)quinolin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23N3O3/c1-30-24-10-5-4-9-22(24)27-12-14-28(15-13-27)25(29)19-17-21(23-11-6-16-31-23)26-20-8-3-2-7-18(19)20/h2-11,16-17H,12-15H2,1H3 |
InChI Key |
YEGNRJINCBKHJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Piperazine Moiety: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling of the Moieties: The quinoline and piperazine moieties are then coupled using a suitable linker, such as a methanone group, under specific reaction conditions involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline or piperazine derivatives.
Scientific Research Applications
[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, neurological disorders, and infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may bind to alpha1-adrenergic receptors, modulating their activity and influencing physiological processes like vasoconstriction and neurotransmission.
Comparison with Similar Compounds
Structural Features
Quinoline-Based Analogs
- [2-(2-Chlorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone (): Substituents: 2-chlorophenyl on quinoline; 2-pyridyl on piperazine. The pyridyl group on piperazine introduces a basic nitrogen, contrasting with the 2-methoxyphenyl’s electron-donating methoxy group. Molecular Weight: 428.9 g/mol (vs. ~423 g/mol estimated for the target compound) .
- Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1, ): Substituents: Phenyl on quinoline; methyl benzoate on piperazine. Key Differences: The phenyl group lacks the furyl’s oxygen heteroatom, reducing polarity. The benzoate ester increases hydrophobicity compared to the target’s methoxyphenyl .
Piperazine-Based Analogs
- Cyclohexyl[4-(2-methoxyphenyl)piperazino]methanone (): Substituents: Cyclohexyl instead of quinoline-furyl; 2-methoxyphenyl on piperazine. Key Differences: The cyclohexyl group introduces aliphatic bulk, likely reducing aromatic stacking interactions critical in receptor binding. The shared 2-methoxyphenyl suggests similar piperazine electronic profiles .
- Naphthalen-1-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone (): Substituents: Naphthyl instead of quinoline-furyl; pyridylmethyl on piperazine. Key Differences: The naphthyl group enhances hydrophobicity, while the pyridylmethyl may alter receptor selectivity compared to the target’s 2-methoxyphenyl .
Physicochemical Properties
Notes:
- The 2-furyl group in the target compound likely improves aqueous solubility compared to phenyl or chlorophenyl analogs due to its oxygen atom .
- The 2-methoxyphenyl on piperazine may enhance blood-brain barrier penetration compared to pyridyl or benzyl groups .
Unique Advantages of the Target Compound
- The 2-furyl group provides a balance of polarity and aromaticity, enhancing solubility without sacrificing membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
